molecular formula C6H13NOS B13023756 1-(Thietan-3-ylamino)propan-2-ol

1-(Thietan-3-ylamino)propan-2-ol

Cat. No.: B13023756
M. Wt: 147.24 g/mol
InChI Key: VITMYXWOTRRJMR-UHFFFAOYSA-N
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Description

1-(Thietan-3-ylamino)propan-2-ol is a propanolamine derivative characterized by a thietane ring (a three-membered sulfur-containing heterocycle) attached via an amino group to the propan-2-ol backbone. Propanolamine derivatives are widely studied for their diverse bioactivities, including α-adrenergic antagonism, antifungal action, and dynamin inhibition, depending on substituent groups . The thietane moiety may confer unique reactivity or binding interactions due to its strained ring system and sulfur atom, which could influence metabolic stability or target affinity compared to other heterocycles.

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

1-(thietan-3-ylamino)propan-2-ol

InChI

InChI=1S/C6H13NOS/c1-5(8)2-7-6-3-9-4-6/h5-8H,2-4H2,1H3

InChI Key

VITMYXWOTRRJMR-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CSC1)O

Origin of Product

United States

Preparation Methods

Double Nucleophilic Displacement of 1,3-Dihaloalkanes

  • This classical method involves treating 1,3-dihaloalkanes with sulfide sources such as sodium sulfide or potassium sulfide to form the thietane ring via double intramolecular nucleophilic displacement.
  • For example, 3,5-dichloropentan-2-ol reacted with potassium sulfide yielded 1-(thietan-2-yl)ethan-1-ol in 65% yield, demonstrating the utility of this approach for hydroxyl-substituted thietanes.
  • The method is robust and widely used due to its straightforwardness and relatively high yields.

Intramolecular Nucleophilic Displacements via Mercaptoalkanols

  • γ-Mercaptoalkanols can undergo intramolecular cyclization to yield thietanes.
  • For instance, 3-mercaptopropan-1-ol derivatives cyclize efficiently using reagents like triphenylphosphine diethyl etherate to form spirothietane derivatives.
  • This method is advantageous when starting from 1,3-diols that can be converted to mercaptoalkanols.

Nucleophilic Ring-Opening of Epoxides Followed by Intramolecular Cyclization

  • Epoxides such as chloromethyloxirane react with hydrogen sulfide (H2S) under basic conditions to form mercaptoalkanol intermediates.
  • These intermediates undergo intramolecular nucleophilic substitution to form thietane-3-ols.
  • This method is particularly useful for introducing hydroxyl functionality at the 3-position of the thietane ring.

Introduction of the Amino-Propanol Side Chain

The amino-propanol moiety is typically introduced by nucleophilic substitution or reductive amination on suitably functionalized thietane intermediates.

Reaction of Thietane-3-ol Derivatives with Amino Alcohols or Amines

  • Thietane-3-ol or its halogenated derivatives can be reacted with amino alcohols or ammonia under controlled conditions to introduce the amino-propanol substituent.
  • For example, thietan-3-yl-azide can be reduced to thietan-3-yl-amine using magnesia powder in methanol, achieving yields up to 87%.
  • Subsequent reaction with epichlorohydrin or related epoxides can yield amino-propanol substituted thietanes.

Use of Epithiochlorohydrin and Sodium Azide

  • Epithiochlorohydrin reacts with sodium azide in the presence of thiourea or thiocyanate salts to form thietan-3-yl azides.
  • These azides can be reduced to amines, which upon reaction with propylene oxide or similar epoxides, afford the amino-propanol substituent on the thietane ring.
  • Reaction conditions typically involve aqueous or biphasic solvents, temperatures from 5°C to 100°C, and reaction times from 1 to 48 hours.

Reductive Amination of Thietane-3-carboxylic Acid Derivatives

  • Thietane-3-carboxylic acid or its amides can be converted into amino alcohols via carbamate intermediates and subsequent reduction.
  • For example, thietane-3-carboxylic acid hydroxyamide treated with carbonyl diimidazole and methanol, followed by reduction, yields amino-thietane derivatives suitable for further functionalization.

Representative Preparation Protocol (Based on Patent WO2013007582A2)

Step Reagents & Conditions Description Yield/Notes
1 Epithiochlorohydrin + Sodium Azide + Thiourea/Thiocyante salt Formation of thietan-3-yl azide intermediate Reaction in water or biphasic system at 20–60°C, 2–20 h
2 Reduction of thietan-3-yl azide with magnesia powder in methanol Conversion to thietan-3-yl amine >98% conversion, 87% isolated yield
3 Reaction of thietan-3-yl amine with epichlorohydrin or propylene oxide Introduction of propan-2-ol amino substituent Conditions: room temperature to 80°C, several hours
4 Purification by extraction and chromatography Isolation of 1-(Thietan-3-ylamino)propan-2-ol High purity product

Analytical and Yield Data Highlights

  • Yields for thietane ring formation via nucleophilic displacement range from 60% to 75% depending on substrate and conditions.
  • Reduction of azide intermediates to amines can achieve yields up to 87% with high conversion rates.
  • The overall synthesis is amenable to scale-up with control over reaction temperature and solvent choice to optimize yields and purity.

Summary Table of Preparation Methods

Method Category Key Reagents Reaction Conditions Advantages Typical Yields
Double nucleophilic displacement 1,3-Dihaloalkanes + Na2S/K2S Ambient to reflux, polar solvents Simple, well-studied 60–75%
Intramolecular cyclization of mercaptoalkanols γ-Mercaptoalkanols + cyclization reagents Mild, often with Ph3P(OEt)2 Efficient ring closure Moderate to high
Epoxide ring-opening + cyclization Epoxides + H2S + base Room temp to mild heating Introduces hydroxyl at C3 Moderate
Azide route via epithiochlorohydrin Epithiochlorohydrin + NaN3 + thiourea 5–60°C, aqueous/biphasic High selectivity, scalable Up to 87% (amine step)
Reductive amination/carbonyl activation Thietane carboxylic acid derivatives + CDI + reduction 60°C, organic solvents Versatile functionalization Moderate

Research Findings and Considerations

  • The choice of solvent and temperature critically affects the efficiency of nucleophilic substitutions and cyclizations.
  • Biphasic systems with water and aprotic organic solvents (e.g., tetrahydrofuran, ethyl acetate) improve reaction control and product isolation.
  • Catalytic systems involving Lewis acids can facilitate ring transformations but are more relevant to substituted thietane dioxides rather than the amino-propanol derivative.
  • Safety considerations are important when handling azides and sulfur-containing reagents due to potential toxicity and explosiveness.

Chemical Reactions Analysis

1-(Thietan-3-ylamino)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanolamine derivatives exhibit varied biological activities based on their substituents. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Propanolamine Derivatives

Compound Name Key Substituents Biological Activity Key Findings/Mechanism References
1-(Thietan-3-ylamino)propan-2-ol Thietane ring (C3S) Not reported Hypothesized to interact via sulfur-mediated binding; potential for unique metabolism
IMB-H12 Cyclopentylamino, 2,4,4-trimethylpentyl Antifungal biofilm inhibition Inhibits Candida albicans biofilm formation by suppressing yeast-hyphal transition and adhesion genes
1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol Indole, methoxyphenoxy α1-Adrenolytic, antiarrhythmic High α1-adrenoceptor binding affinity (Ki < 10 nM); reduces blood pressure in vivo
Carbazole-based analogs (e.g., Compound 35) Carbazole, 4-methylbenzyl Dynamin I GTPase inhibition IC50 = 1.0 μM; disrupts clathrin-mediated endocytosis
1-(tert-butylamino)-3-(2-naphthyloxy)propan-2-ol tert-butylamino, naphthyloxy β-Adrenergic antagonism (inference) Structural similarity to β-blockers like propranolol; naphthyloxy enhances lipophilicity
1-(Butylamino)-3-(1H-indol-4-yloxy)propan-2-ol Butylamino, indole Inference: Adrenolytic or antifungal Indole derivatives often target serotonin or adrenergic receptors

Key Structural-Activity Insights:

Heterocyclic Influence: Thietane vs. Indole/Carbazole: Thietane’s strained ring may enhance target binding via sulfur’s electronegativity, whereas indole and carbazole groups enable π-π stacking with aromatic residues in receptors (e.g., adrenergic or serotonin receptors) . Sulfur vs. Oxygen Ethers: Thietane’s sulfur atom could improve metabolic stability compared to oxygen-containing ethers (e.g., methoxyphenoxy groups), which are prone to oxidative degradation .

Amino Side Chain Modifications: tert-butylamino () enhances lipophilicity and receptor binding duration, while cyclopentylamino (IMB-H12) balances rigidity and hydrophobicity for biofilm penetration . Benzyl/carbazole substituents () increase bulkiness, favoring dynamin inhibition via steric interference with GTPase domains .

Antifungal vs. Adrenolytic Activity: IMB-H12’s 2,4,4-trimethylpentyl group likely disrupts fungal membrane integrity, while adrenolytic compounds () rely on methoxyphenoxy groups for α1-adrenoceptor antagonism .

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